molecular formula C16H12BrClN2O B12010811 (3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol CAS No. 618441-94-4

(3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12010811
CAS No.: 618441-94-4
M. Wt: 363.63 g/mol
InChI Key: JTSGKJZBNDLRFZ-UHFFFAOYSA-N
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Description

(3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to a pyrazole ring The methanol group attached to the pyrazole ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with 2-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups to the phenyl rings.

Scientific Research Applications

(3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can influence its binding affinity to biological receptors. The pyrazole ring is known to interact with various enzymes and proteins, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-Chlorophenyl)-1-(2-bromophenyl)-1H-pyrazol-4-YL)methanol: Similar structure with reversed positions of bromine and chlorine atoms.

    (3-(4-Methylphenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol: Similar structure with a methyl group instead of a bromine atom.

    (3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol: Similar structure with a fluorine atom instead of a chlorine atom.

Uniqueness

The unique combination of bromine and chlorine atoms in (3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol imparts distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

618441-94-4

Molecular Formula

C16H12BrClN2O

Molecular Weight

363.63 g/mol

IUPAC Name

[3-(4-bromophenyl)-1-(2-chlorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12BrClN2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-9,21H,10H2

InChI Key

JTSGKJZBNDLRFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO)Cl

Origin of Product

United States

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